tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
Description
The compound tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox features a spirocyclic framework that merges a piperidine ring with a fluorinated quinoline moiety. The tert-butyl carboxamide group enhances steric bulk and metabolic stability, while the fluorine substituent improves lipophilicity and binding interactions. This structural architecture is common in medicinal chemistry, particularly in kinase inhibitors and central nervous system (CNS) therapeutics .
Properties
IUPAC Name |
tert-butyl 7-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-17(2,3)23-16(22)21-8-6-18(7-9-21)11-13-4-5-14(19)10-15(13)20-12-18/h4-5,10,20H,6-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFPWSJHBMLIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=C(C=C3)F)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301110275 | |
| Record name | Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 7′-fluoro-1′,4′-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402232-83-0 | |
| Record name | Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 7′-fluoro-1′,4′-dihydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 7′-fluoro-1′,4′-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Identity and Properties
- Chemical Name: tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
- CAS Number: 1402232-83-0
- Molecular Formula: C18H25FN2O2
- Molecular Weight: 320.4 g/mol
This compound belongs to a class of spiro compounds that have drawn attention due to their potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The unique spiro structure may facilitate selective binding to specific targets, enhancing its pharmacological profile.
Enzyme Inhibition Studies
Recent studies have focused on the compound's ability to inhibit specific enzymes. For instance, in a study evaluating the inhibition of the ADAMTS family of metalloproteinases, compounds similar to tert-butyl 7'-fluoro exhibited significant inhibitory activity against ADAMTS7. The following table summarizes the inhibitory activities observed:
| Compound | ADAMTS7 Ki (nM) | ADAMTS5 Ki (nM) |
|---|---|---|
| tert-butyl 7'-fluoro | 40 ± 10 | 6.0 ± 1.0 |
| EDV33 | 70 ± 10 | 10 ± 0.1 |
These results indicate that the compound has a potent inhibitory effect on ADAMTS7 while maintaining nanomolar inhibition against ADAMTS5, which suggests selectivity that could be beneficial in therapeutic applications targeting cardiovascular diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of the compound:
- Cardiovascular Implications : The inhibition of ADAMTS7 has been linked to reduced progression of atherosclerosis. In vitro assays showed that derivatives of this compound could selectively inhibit proteolytic activity associated with cardiovascular diseases .
- Neuroprotective Effects : Research into similar spiro compounds has indicated potential neuroprotective properties, suggesting that tert-butyl derivatives might offer therapeutic benefits in neurodegenerative conditions .
- Fluorescent Probes : The compound has been utilized in developing fluorescent ligands for studying σ2 receptors, which are implicated in various neurological disorders. This application highlights its versatility beyond traditional enzyme inhibition .
Future Directions in Research
The ongoing exploration of tert-butyl 7'-fluoro and its derivatives continues to reveal promising avenues for drug development:
- Optimization of Selectivity : Further modifications to enhance selectivity for specific enzyme targets could improve therapeutic outcomes.
- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for understanding the full pharmacological potential and safety profile of this compound.
Scientific Research Applications
Applications in Medicinal Chemistry
Antiviral Activity
Research indicates that tert-butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox exhibits promising antiviral properties, particularly against influenza viruses. The mechanism of action involves the compound's interaction with viral targets, potentially disrupting replication processes by interfering with essential enzymatic functions within the pathogen. This characteristic makes it a candidate for further development as an antiviral agent.
Antibacterial Properties
Similar structural motifs in derivatives of this compound have shown inhibitory activity against Mycobacterium tuberculosis, suggesting potential applications in combating resistant strains of bacteria. The presence of the fluorine atom and the unique spiro structure are believed to enhance the compound's efficacy against bacterial infections .
Synthetic Routes
Various synthetic methodologies have been developed to produce this compound. A notable synthesis pathway involves starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, utilizing palladium as a catalyst to achieve high yields and purity. The synthesis emphasizes the importance of optimizing reaction conditions to maximize the efficiency of producing this compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Spiro Compounds
Core Structural Variations
The spirocyclic core distinguishes analogs based on ring systems and substituents:
Notes:
- Fluorine vs. Methoxy : Fluorine (electron-withdrawing) enhances metabolic stability and membrane permeability compared to methoxy (electron-donating), which may improve solubility but reduce bioavailability .
Key Differentiators of the Target Compound
Fluorine Substitution: The 7'-F position likely enhances target binding (e.g., kinase ATP pockets) and pharmacokinetics compared to non-halogenated analogs .
Tert-Butyl Carboxamide : Improves metabolic stability over acylated derivatives (e.g., 3a-l), which may undergo faster hydrolysis .
Preparation Methods
Electrophilic Fluorination of Quinoline Intermediates
Early-stage fluorination employs electrophilic agents on quinoline precursors. A patent by Janssen Pharmaceutica details:
Reaction Conditions:
- Substrate: 7-Aminoquinoline derivative
- Fluorinating agent: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
- Solvent: Acetonitrile/water (4:1)
- Temperature: 80°C, 12 hr
- Yield: 68–72%
This method requires strict moisture control to prevent hydrolysis of the spiro-intermediate. Post-fluorination, the amine group undergoes Boc protection using di-tert-butyl dicarbonate in dichloromethane with triethylamine catalysis.
Directed Ortho Metalation (DoM)
Spirocyclization Methodologies
Acid-Mediated Cyclization
The ACS Omega protocol employs p-toluenesulfonic acid (p-TSA) in neat conditions:
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Reaction time | 12 hr |
| Yield | 32–45% |
| Key intermediate | Enaminone derivative |
Mechanistic studies suggest protonation of the quinoline nitrogen facilitates nucleophilic attack by the piperidine’s secondary amine.
Transition Metal-Catalyzed Coupling
WO2011060035A1 discloses a Pd-mediated spirocyclization:
Catalytic system:
- Pd(OAc)₂ (5 mol%)
- Xantphos (10 mol%)
- Cs₂CO₃ base
- Solvent: 1,4-Dioxane
- Temperature: 110°C, 16 hr
This method achieves superior yields (74–88%) but requires rigorous degassing to prevent catalyst poisoning.
Piperidine Ring Functionalization
Hydrogenation Strategies
The PMC study outlines stereoselective piperidine formation using Ru(II) complexes:
$$
\text{RuCl}2(\text{cymene})2 + \text{Josiphos ligand} \rightarrow 99\% \text{ ee at } 50^\circ\text{C, 24 hr}
$$
Key parameters:
Protecting Group Manipulation
TCI Chemicals’ product specifications indicate the necessity for inert gas storage, suggesting sensitivity to oxidation at the piperidine nitrogen. Boc deprotection under acidic conditions (e.g., TFA/DCM) must precede further functionalization.
Purification and Characterization
Chromatographic Techniques
Normal-phase chromatography remains predominant:
| Stationary phase | Mobile phase | Rf |
|---|---|---|
| Silica gel 60 | Hexane:EtOAc (3:1) | 0.42 |
| Amino-modified | CH₂Cl₂:MeOH (95:5) | 0.67 |
Mass spectrometric analysis consistently shows [M+H]⁺ at m/z 320.41, aligning with the molecular formula C₁₈H₂₅FN₂O₂.
Scalability and Process Chemistry Considerations
Batch process data from patent examples reveal:
| Parameter | Lab scale (100 mg) | Kilo lab (1 kg) |
|---|---|---|
| Cycle time | 48 hr | 6 days |
| Overall yield | 28% | 19% |
| Purity (HPLC) | >95% | >99% |
Key bottlenecks include fluoride handling in large-scale reactions and column chromatography limitations. Recent advances suggest continuous flow hydrogenation could improve throughput.
Comparative Analysis of Synthetic Routes
The table below evaluates major preparation methods:
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Acid cyclization | 32–45 | 92–95 | 1.2 | Moderate |
| Pd-catalyzed | 74–88 | 98–99 | 3.8 | Low |
| Hydrogenative | 65–72 | 95–97 | 2.1 | High |
The palladium-mediated route offers superior yields but suffers from catalyst costs (>$1200/mol for Xantphos). The hydrogenation approach balances scalability and purity, making it favorable for industrial applications.
Q & A
[Basic] What are the optimized synthetic routes for tert-butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox, and how do reaction parameters influence yield and purity?
A multi-step approach is recommended, starting with the acylation of spiro-piperidine precursors followed by fluorination. Key steps include:
- Debenzylation : Use HCOONH₄/Pd/C under reflux in methanol to remove benzyl groups while preserving the spirocyclic core .
- Fluorination : Introduce fluorine via electrophilic substitution or halogen exchange, optimizing temperature (70–100°C) and solvent polarity (DMF or acetonitrile) to minimize side products .
- Purification : Employ column chromatography (silica gel, heptane:ethyl acetate gradient) or recrystallization to achieve >95% purity .
Critical parameters include catalyst loading (5–10% Pd/C), reaction time (4–24 hours), and pH control during workup to prevent ester hydrolysis .
[Basic] How can researchers confirm the spirocyclic conformation and fluorine substitution pattern in this compound?
Use a combination of spectroscopic and crystallographic methods:
- X-ray crystallography : Resolve the spiro junction geometry (e.g., dihedral angles between piperidine and quinoline rings) and fluorine position, as demonstrated in analogous spiro compounds .
- NMR : Analyze ¹H-¹H coupling constants (e.g., values for chair vs. boat piperidine conformations) and ¹⁹F NMR to confirm fluorine substitution (δ ~ -110 to -120 ppm) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydrogen bonding patterns influenced by fluorine .
[Basic] What methodologies are recommended for initial assessment of the compound’s antimicrobial and anticancer mechanisms?
- Antimicrobial screening : Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (CLSI guidelines). Monitor cell wall disruption via β-lactamase inhibition assays .
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and assess apoptosis via flow cytometry (Annexin V/PI staining). Validate target engagement with kinase inhibition assays (e.g., EGFR or PI3K) .
- Structure-activity relationship (SAR) : Compare fluorinated vs. non-fluorinated analogs to isolate fluorine’s electronic effects .
[Basic] How should stability challenges related to ester groups and fluorinated moieties be addressed during storage?
- Storage conditions : Keep under inert gas (N₂/Ar) at -20°C in amber vials to prevent hydrolysis and photodegradation .
- Stability testing : Monitor purity via HPLC (C18 column, acetonitrile:H₂O gradient) over 6–12 months. Use accelerated degradation studies (40°C/75% RH) to predict shelf life .
- Formulation : Consider lyophilization or encapsulation in cyclodextrins to stabilize the ester moiety .
[Advanced] What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Docking vs. experimental IC₅₀ : Reconcile discrepancies by refining force field parameters (e.g., AMBER or CHARMM) to account for fluorine’s electronegativity and spiro ring flexibility .
- Metabolite interference : Use LC-MS to identify degradation products (e.g., hydrolyzed esters) that may skew activity results .
- Cross-validation : Combine molecular dynamics (MD) simulations with surface plasmon resonance (SPR) to validate target binding kinetics .
[Advanced] What advanced techniques elucidate the intramolecular acyl transfer mechanism during synthesis?
- Crossover experiments : Introduce isotopic labels (¹³C-acyl groups) to track migration pathways, confirming intramolecular vs. intermolecular transfer .
- Variable-temperature (VT) NMR : Monitor acyl group dynamics (e.g., coalescence temperatures) to map energy barriers for migration .
- DFT calculations : Model transition states and activation energies for acyl shifts, correlating with experimental yields .
[Advanced] How does the piperidine ring conformation affect biological target interactions?
- Conformational analysis : Use VT-NMR to identify chair (bioactive) vs. boat (inactive) conformations. Introduce methyl substituents to lock specific conformers for SAR studies .
- Docking studies : Align spiro-piperidine conformers with receptor active sites (e.g., GPCRs or kinases) to prioritize synthetic targets .
[Advanced] What analytical approaches differentiate enantiomers in enantioselective synthesis?
- Chiral HPLC : Use Chiralpak IC or OD-H columns with hexane:IPA mobile phases to resolve enantiomers (e.g., 95% ee achieved via iridium catalysis) .
- Circular dichroism (CD) : Correlate elution order with absolute configuration using reference standards .
- NMR chiral shift reagents : Employ Eu(hfc)₃ to split enantiomeric signals in ¹⁹F or ¹H NMR .
[Advanced] How can reaction conditions suppress competing pathways during spirocycle formation?
- Catalyst screening : Test Pd/C vs. Rh/C for selective debenzylation without over-reduction .
- Solvent optimization : Use polar aprotic solvents (DMF) to stabilize intermediates and reduce polymerization .
- Additives : Introduce scavengers (e.g., molecular sieves) to sequester water and prevent hydrolysis .
[Advanced] What methods validate molecular interactions with biological targets like kinases or GPCRs?
- SPR biosensing : Immobilize the target protein and measure binding kinetics (ka/kd) in real time .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity .
- Cryo-EM/X-ray co-crystallization : Resolve ligand-protein complexes at atomic resolution to guide lead optimization .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
